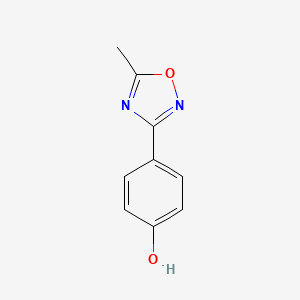

4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-10-9(11-13-6)7-2-4-8(12)5-3-7/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUCWKDHLIRIVLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70421945 | |

| Record name | 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70421945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49787-02-2 | |

| Record name | 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70421945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol

Abstract: This guide provides a comprehensive, technically detailed methodology for the synthesis of 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol, a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The 1,2,4-oxadiazole scaffold is a well-established bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles. This document outlines a reliable and efficient two-step synthetic pathway, commencing from the readily available starting material, 4-cyanophenol. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and process optimization rationale, designed for researchers, chemists, and professionals in drug development.

Introduction and Strategic Overview

The 1,2,4-oxadiazole ring is a privileged five-membered heterocycle integral to numerous biologically active compounds. Its unique electronic properties and structural rigidity make it a valuable component in the design of agents targeting a wide array of receptors and enzymes. Molecules incorporating this scaffold have demonstrated activities as anticancer, anti-inflammatory, antiviral, and antifungal agents. The phenolic hydroxyl group on the phenyl ring at the 3-position provides a crucial handle for further functionalization or for acting as a hydrogen bond donor, enhancing target-protein interactions.

This guide details a robust and scalable synthesis of this compound. The chosen synthetic strategy is predicated on efficiency, accessibility of reagents, and clarity of execution. The pathway proceeds via two key transformations:

-

Amidoxime Formation: Conversion of the nitrile group of 4-cyanophenol into an N'-hydroxyimidamide (amidoxime).

-

Heterocyclic Ring Formation: Acylation of the amidoxime with acetic anhydride, followed by a thermally induced cyclodehydration to construct the 5-methyl-1,2,4-oxadiazole ring.

This approach is favored for its high yields and the relative stability of the intermediates involved.

Retrosynthetic Analysis and Pathway Design

A logical retrosynthetic analysis simplifies the target structure into readily available precursors. The 1,2,4-oxadiazole ring is disconnected via the established reaction between an amidoxime and an acylating agent. This leads to the key intermediate, 4-hydroxybenzamidoxime, and an acetyl source (acetic anhydride). The amidoxime is, in turn, derived from the corresponding nitrile, 4-cyanophenol.

Caption: Retrosynthetic pathway for the target compound.

Detailed Synthetic Protocols and Mechanistic Discussion

This section provides a step-by-step guide to the synthesis, grounded in established chemical principles. The causality behind reagent choice, reaction conditions, and work-up procedures is explained to ensure reproducibility and scalability.

Step 1: Synthesis of N'-hydroxy-4-hydroxybenzimidamide (4-hydroxybenzamidoxime)

The conversion of a nitrile to an amidoxime is a fundamental transformation in the synthesis of 1,2,4-oxadiazoles. The reaction involves the nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile group.

Causality of Experimental Choices:

-

Reagents: 4-Cyanophenol is an inexpensive and stable starting material[1]. Hydroxylamine hydrochloride is used as the source of hydroxylamine, as the free base is unstable. Sodium carbonate is added as a mild base to neutralize the HCl salt of hydroxylamine, liberating the free nucleophile in situ[2].

-

Solvent: A polar protic solvent like methanol or an ethanol/water mixture is ideal for dissolving the ionic reagents and the phenolic starting material.

-

Temperature: Gentle heating (60-70°C) is employed to accelerate the reaction rate without promoting decomposition of the hydroxylamine or the product[2].

Experimental Protocol: N'-hydroxy-4-hydroxybenzimidamide

| Reagent/Solvent | Molar Mass ( g/mol ) | Equivalents | Amount Used |

| 4-Cyanophenol | 119.12 | 1.0 | 10.0 g (83.9 mmol) |

| Hydroxylamine HCl | 69.49 | 2.5 | 14.6 g (210 mmol) |

| Sodium Carbonate | 105.99 | 1.6 | 14.2 g (134 mmol) |

| Methanol | - | - | 200 mL |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-cyanophenol (10.0 g, 83.9 mmol) and methanol (200 mL). Stir until the solid dissolves.

-

To the solution, add hydroxylamine hydrochloride (14.6 g, 210 mmol) and sodium carbonate (14.2 g, 134 mmol) portion-wise over 15 minutes. Effervescence will be observed.

-

Heat the reaction mixture to 65°C and maintain this temperature with stirring for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane). The disappearance of the starting material spot (4-cyanophenol) indicates completion.

-

Once complete, allow the mixture to cool to room temperature and filter to remove inorganic salts.

-

Evaporate the methanol from the filtrate under reduced pressure to obtain a crude solid.

-

Triturate the solid with cold deionized water (100 mL), collect the precipitate by vacuum filtration, and wash with additional cold water (2 x 50 mL).

-

Dry the resulting white solid in a vacuum oven at 40°C. The product, N'-hydroxy-4-hydroxybenzimidamide, is typically obtained in high purity and can be used in the next step without further purification. Expected yield: 85-95%.

Step 2: Synthesis of this compound

This final step involves the acylation of the amidoxime with acetic anhydride, followed by an intramolecular cyclization that forms the 1,2,4-oxadiazole ring.

Causality of Experimental Choices:

-

Reagent: Acetic anhydride serves a dual purpose: it acts as the acylating agent to form the O-acylamidoxime intermediate and can also serve as the solvent and dehydrating agent for the cyclization step[3].

-

Temperature: The reaction is heated to promote the cyclodehydration of the O-acylated intermediate. The thermal energy overcomes the activation barrier for the intramolecular nucleophilic attack that closes the ring.

-

Work-up: The reaction is quenched by pouring the mixture into ice-water. This hydrolyzes the excess acetic anhydride to water-soluble acetic acid and precipitates the organic product[4].

Experimental Protocol: this compound

| Reagent/Solvent | Molar Mass ( g/mol ) | Equivalents | Amount Used |

| N'-hydroxy-4-hydroxybenzimidamide | 152.15 | 1.0 | 10.0 g (65.7 mmol) |

| Acetic Anhydride | 102.09 | - | 50 mL |

Procedure:

-

In a 250 mL round-bottom flask, suspend N'-hydroxy-4-hydroxybenzimidamide (10.0 g, 65.7 mmol) in acetic anhydride (50 mL).

-

Heat the mixture to 100-110°C with stirring. The solid will gradually dissolve as the reaction proceeds.

-

Maintain the temperature for 2-3 hours. Monitor the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexane) until the intermediate is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Slowly and carefully pour the cooled reaction mixture into a beaker containing 500 mL of ice-water while stirring vigorously.

-

A white precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation and hydrolysis of excess anhydride.

-

Collect the solid product by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral.

-

Recrystallize the crude product from an ethanol/water mixture to afford pure this compound as a white crystalline solid. Expected yield: 80-90%.

Reaction Mechanism

The formation of the 1,2,4-oxadiazole ring from an amidoxime and acetic anhydride proceeds through a well-established O-acylation followed by cyclodehydration mechanism.

References

The Emergence of 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the synthesis, discovery, and potential biological significance of the heterocyclic compound 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol. While a definitive historical record of its initial discovery remains elusive in publicly accessible literature, its chemical structure, belonging to the 1,2,4-oxadiazole class of compounds, places it within a well-established and actively researched area of medicinal chemistry. This guide will cover its synthesis, physicochemical properties, and the biological activities of structurally related compounds, offering insights into its potential as a scaffold in drug discovery.

Introduction: The Rise of Oxadiazoles in Medicinal Chemistry

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This scaffold is of significant interest to medicinal chemists due to its favorable physicochemical properties, including metabolic stability and the ability to act as a bioisostere for ester and amide functionalities. Compounds incorporating the 1,2,4-oxadiazole moiety have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The phenol group, a common pharmacophore, when attached to the oxadiazole ring, offers a versatile platform for developing novel therapeutic agents.

Synthesis of this compound

While the specific initial synthesis of this compound is not prominently documented, a general and plausible synthetic route can be extrapolated from established methods for creating 3,5-disubstituted 1,2,4-oxadiazoles. The most common approach involves the cyclization of an O-acyl-amidoxime, which is itself formed from the reaction of an amidoxime with an acylating agent.

General Experimental Protocol

A likely synthetic pathway for this compound is outlined below. This protocol is a generalized representation based on common laboratory practices for the synthesis of similar compounds.

Step 1: Synthesis of 4-hydroxybenzamidoxime

-

Reaction Setup: To a solution of 4-hydroxybenzonitrile in a suitable solvent such as ethanol, an aqueous solution of hydroxylamine hydrochloride is added.

-

Base Addition: A base, typically sodium carbonate or triethylamine, is added to neutralize the hydrochloride and liberate free hydroxylamine.

-

Reaction Conditions: The mixture is heated under reflux for several hours.

-

Work-up and Isolation: After cooling, the solvent is removed under reduced pressure. The residue is then treated with water, and the resulting solid is filtered, washed with water, and dried to yield 4-hydroxybenzamidoxime.

Step 2: Synthesis of this compound

-

Acylation: The 4-hydroxybenzamidoxime is dissolved in a suitable solvent like pyridine or a mixture of dichloromethane and a base.

-

Acetylating Agent: An acetylating agent, such as acetic anhydride or acetyl chloride, is added dropwise to the solution at a controlled temperature (often 0 °C to room temperature).

-

Cyclization: The intermediate O-acetyl-4-hydroxybenzamidoxime is then heated to induce cyclization, often by refluxing in a high-boiling point solvent like toluene or xylene, or by heating neat.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford pure this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 49787-02-2 |

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols, with limited solubility in water. |

| pKa (Phenolic Hydroxyl) | Estimated to be in the range of 8-10 |

Biological Activity of Structurally Related Compounds

Antimicrobial Activity

Numerous studies have demonstrated the antibacterial and antifungal properties of compounds containing the 1,2,4-oxadiazole ring linked to a phenolic moiety. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Anticancer Activity

Derivatives of 1,2,4-oxadiazole have been investigated for their potential as anticancer agents. The proposed mechanisms include the inhibition of protein kinases, induction of apoptosis, and disruption of cell cycle progression. The presence of the phenolic hydroxyl group can contribute to antioxidant effects, which may play a role in cancer prevention and treatment.

Anti-inflammatory and Analgesic Activity

The 1,2,4-oxadiazole scaffold has been incorporated into molecules designed as anti-inflammatory and analgesic agents. These compounds often act by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

Table of Biological Activities for Related Oxadiazole-Phenol Derivatives (Illustrative)

| Compound Class | Biological Activity | Target/Mechanism (if known) | Reported IC₅₀/MIC Range |

| Substituted (1,2,4-oxadiazol-3-yl)phenols | Antibacterial | Varies | 1 - 50 µg/mL |

| Aryl-1,2,4-oxadiazolyl-phenols | Anticancer | Kinase Inhibition, Apoptosis Induction | 0.5 - 20 µM |

| Phenyl-1,2,4-oxadiazole derivatives with phenolic groups | Anti-inflammatory | COX-2 Inhibition | 1 - 15 µM |

Note: The data in this table is illustrative and represents a range of reported values for structurally related compounds, not for this compound itself.

Potential Signaling Pathways

Based on the activities of related compounds, this compound could potentially modulate several key signaling pathways implicated in disease.

Conclusion and Future Directions

This compound represents a simple yet promising scaffold for the development of novel therapeutic agents. While its own biological profile requires further investigation, the extensive research on related oxadiazole-phenol derivatives suggests a high potential for bioactivity. Future research should focus on the definitive synthesis and characterization of this compound, followed by comprehensive screening for its antimicrobial, anticancer, and anti-inflammatory properties. Elucidation of its precise mechanism of action and its effects on key signaling pathways will be crucial for its potential development into a lead compound for drug discovery programs. The accessibility of its synthesis and the versatility of the oxadiazole-phenol core make it an attractive starting point for the generation of compound libraries for high-throughput screening.

An In-depth Technical Guide to 1,2,4-Oxadiazole Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-oxadiazole is a five-membered heterocyclic ring system containing one oxygen and two nitrogen atoms. This scaffold has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties and broad spectrum of biological activities.[1][2] Often utilized as a bioisostere for amide and ester functionalities, the 1,2,4-oxadiazole ring can enhance metabolic stability and improve pharmacokinetic profiles of drug candidates.[2][3] Derivatives of this versatile heterocycle have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities, making them a fertile ground for the discovery of novel therapeutic agents.[2][4][5] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of 1,2,4-oxadiazole derivatives, with a focus on their potential in oncology.

Synthesis of 1,2,4-Oxadiazole Derivatives

The construction of the 1,2,4-oxadiazole ring is most commonly achieved through the cyclization of an amidoxime precursor with a carbonyl-containing compound.[6] Both traditional two-step methods and more efficient one-pot procedures have been developed, offering flexibility in synthetic design.[7]

General Workflow for the Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles

Caption: General synthetic workflows for 3,5-disubstituted 1,2,4-oxadiazoles.

Experimental Protocols

Synthesis of 3,5-Diaryl-1,2,4-Oxadiazoles (Two-Step Protocol)[7]

Materials:

-

Aromatic nitrile (1.0 eq)

-

Hydroxylamine hydrochloride (1.5 eq)

-

Sodium carbonate (1.5 eq)

-

Ethanol

-

Aromatic acyl chloride (1.1 eq)

-

Pyridine

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

Step 1: Arylamidoxime Formation

-

To a solution of the aromatic nitrile in ethanol, add an aqueous solution of hydroxylamine hydrochloride and sodium carbonate.

-

Reflux the reaction mixture for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated arylamidoxime by filtration, wash with water, and dry under vacuum.

Step 2: O-Acylation and Cyclodehydration

-

Dissolve the arylamidoxime in pyridine.

-

Add the aromatic acyl chloride dropwise to the solution at 0°C.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Heat the mixture to 80-100°C for 4-8 hours to effect cyclodehydration, monitoring by TLC.

-

Upon completion, cool the mixture and pour it into ice-cold water.

-

Collect the crude product by filtration.

-

Purify the crude product by recrystallization (e.g., from ethanol) or by silica gel column chromatography.

In Vitro Anticancer Activity Evaluation (MTT Assay)[8][9][10]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, DU-145)

-

Complete cell culture medium

-

96-well microplates

-

Synthesized 1,2,4-oxadiazole derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the 1,2,4-oxadiazole derivatives and a vehicle control (DMSO).

-

Incubate the plates for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

Biological Activities of 1,2,4-Oxadiazole Derivatives

Anticancer Activity

Numerous 1,2,4-oxadiazole derivatives have demonstrated potent anticancer activity against a variety of human cancer cell lines. The tables below summarize the in vitro cytotoxic activity (IC50 values) of selected derivatives.

Table 1: Anticancer Activity of 1,2,4-Oxadiazole Linked 5-Fluorouracil Derivatives [1]

| Compound | MCF-7 (µM) | A549 (µM) | DU-145 (µM) | MDA MB-231 (µM) |

| 7a | 0.76 ± 0.044 | 0.18 ± 0.019 | 1.13 ± 0.55 | 0.93 ± 0.013 |

| 7b | 0.011 ± 0.009 | 0.053 ± 0.0071 | 0.017 ± 0.0062 | 0.021 ± 0.0028 |

| 7c | 0.88 ± 0.073 | 1.44 ± 0.32 | 1.28 ± 0.27 | 1.95 ± 0.11 |

| 7d | 0.95 ± 0.081 | 1.63 ± 0.51 | 1.88 ± 0.63 | 1.74 ± 0.095 |

| 7i | 1.21 ± 0.093 | 1.87 ± 0.77 | 1.99 ± 0.86 | 1.83 ± 0.10 |

| 5-Fluorouracil | 3.08 ± 0.135 | 2.11 ± 0.024 | 1.91 ± 0.84 | 2.97 ± 0.45 |

Table 2: Anticancer Activity of Benzothiazole-Substituted 1,2,4-Oxadiazole Derivatives [8]

| Compound | CaCo-2 (µM) | DLD1 (µM) | T47D (µM) | PC-3 (µM) |

| Derivative 1 | 4.96 | - | - | - |

| Derivative 2 | - | 0.35 | - | - |

| Derivative 3 | - | - | 19.40 | - |

| Derivative 4 | - | - | - | 15.7 |

| 5-Fluorouracil | 3.2 | 0.23 | - | - |

| Paclitaxel | - | - | 4.10 | - |

| Mitomycin | - | - | - | 1.50 |

Enzyme Inhibitory Activity

1,2,4-oxadiazole derivatives have also been investigated as inhibitors of various enzymes implicated in disease pathogenesis.

Table 3: Butyrylcholinesterase (BuChE) Inhibitory Activity of 1,2,4-Oxadiazole Derivatives [9]

| Compound | BuChE IC50 (µM) | AChE IC50 (µM) | Selectivity Index (AChE/BuChE) |

| 6b | 9.81 | > 100 | > 10.19 |

| 6n | 5.07 | > 100 | > 19.72 |

| Donepezil | 3.42 | 0.024 | 0.007 |

Table 4: Carbonic Anhydrase (CA) Inhibitory Activity of 1,2,4-Oxadiazole-Sulfonamides [10][11]

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| Derivative A | >10000 | 118.4 | 0.6 | 4.5 |

| Derivative B | 8560 | 97.3 | 0.7 | 5.2 |

| Acetazolamide | 250 | 12 | 25 | 5.7 |

Mechanism of Action: Targeting Cancer Signaling Pathways

The anticancer effects of 1,2,4-oxadiazole derivatives are often attributed to their ability to modulate key cellular signaling pathways that are dysregulated in cancer. One of the most critical pathways is the EGFR/PI3K/Akt/mTOR cascade, which governs cell proliferation, survival, and apoptosis.[2][7][12]

Inhibition of the EGFR/PI3K/Akt/mTOR Signaling Pathway

Caption: Inhibition of the EGFR/PI3K/Akt/mTOR pathway by 1,2,4-oxadiazole derivatives.

Some 1,2,4-oxadiazole derivatives have been shown to inhibit key components of this pathway, such as the Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and the mammalian Target of Rapamycin (mTOR).[8] Inhibition of these kinases blocks downstream signaling, leading to a decrease in cell proliferation and survival, and the induction of apoptosis (programmed cell death).[2][12]

Induction of Apoptosis

Many 1,2,4-oxadiazole derivatives exert their anticancer effects by inducing apoptosis. This can occur through various mechanisms, including the activation of caspases, which are key executioner enzymes in the apoptotic cascade.[4][13] Some derivatives have been specifically identified as potent activators of caspase-3.[4][13]

Conclusion

1,2,4-Oxadiazole derivatives represent a privileged scaffold in medicinal chemistry with significant potential for the development of novel therapeutics, particularly in the field of oncology. Their straightforward synthesis, favorable physicochemical properties, and diverse biological activities make them attractive candidates for further investigation. The ability of these compounds to modulate critical signaling pathways, such as the EGFR/PI3K/Akt/mTOR cascade, and to induce apoptosis underscores their promise as anticancer agents. Future research should continue to explore the structure-activity relationships of this versatile heterocyclic core to optimize potency, selectivity, and pharmacokinetic profiles, ultimately leading to the development of new and effective treatments for a range of diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Oxadiazole derivatives as a novel class of antimitotic agents: Synthesis, inhibition of tubulin polymerization, and activity in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Targeting EGFR/PI3K/AKT/mTOR signaling in lung and colon cancers: synthesis, antitumor evaluation of new 1,2,4-oxdiazoles tethered 1,2,3-triazoles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02222J [pubs.rsc.org]

- 10. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. arpi.unipi.it [arpi.unipi.it]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

The Biological Potential of Phenolic Oxadiazoles: A Technical Overview for Drug Discovery Professionals

An In-depth Guide to the Therapeutic Promise of 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol and Its Structural Analogs

Introduction

The oxadiazole nucleus is a prominent scaffold in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1][2] This technical guide provides a comprehensive overview of the biological potential of this compound and its structurally related phenolic oxadiazole analogs. Due to a lack of extensive biological data on the specific molecule this compound, this document synthesizes findings from studies on analogous compounds that share the key features of a phenol ring linked to an oxadiazole core. These analogs have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects, highlighting the therapeutic promise of this chemical class.[3][4][5] This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the quantitative biological data, experimental methodologies, and potential mechanisms of action associated with phenolic oxadiazoles.

Chemical and Physical Properties

The target compound, this compound, is a small organic molecule with the chemical formula C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol . Its structure features a phenol group attached to the 3-position of a 5-methyl-1,2,4-oxadiazole ring. The presence of the phenolic hydroxyl group and the nitrogen atoms in the oxadiazole ring allows for hydrogen bonding, which can be crucial for interactions with biological targets.[2] The 1,2,4-oxadiazole ring is a stable aromatic system that contributes to the overall planarity and rigidity of the molecule.

Synthesis of Phenolic Oxadiazoles

The synthesis of phenolic oxadiazole derivatives typically involves a multi-step process. A common synthetic route to 1,2,4-oxadiazoles starts with the reaction of a phenolic nitrile with hydroxylamine to form an amidoxime. This intermediate is then cyclized with a carboxylic acid or its derivative (such as an acid chloride or anhydride) to yield the desired 1,2,4-oxadiazole. For 1,3,4-oxadiazole analogs, a frequent approach involves the cyclization of a diacylhydrazine or a similar precursor, often in the presence of a dehydrating agent like phosphorus oxychloride.[6]

Biological Activities and Therapeutic Potential

Phenolic oxadiazole derivatives have emerged as a versatile class of compounds with a broad range of biological activities. The following sections summarize the key therapeutic areas where these compounds have shown promise.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of phenolic oxadiazoles against a variety of cancer cell lines.[7][8][9] The presence of the phenol ring, often substituted with other functional groups, plays a significant role in their cytotoxic effects.

Quantitative Data on Anticancer Activity of Phenolic Oxadiazole Analogs

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(5-((3-Chloro-4-fluorophenylamino)methyl)-1,3,4-oxadiazol-2-yl)phenol | CCRF-CEM (Leukemia) | Not specified (%GI = 79.92) | [7] |

| 2-(5-((3-Chloro-4-fluorophenylamino)methyl)-1,3,4-oxadiazol-2-yl)phenol | MCF-7 (Breast) | Not specified (%GI = 56.67) | [7] |

| 4-{5-[(2-Methoxyphenyl)amino]-1,3,4-oxadiazol-2-yl}phenol | Various (Mean GP = 56.73%) | Not specified | [7] |

| 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles | Various | Not specified | [10] |

| 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives | HeLa (Cervical) | 10.64 - 33.62 | [9] |

| Caffeic acid-based 1,3,4-oxadiazole | U87 (Glioblastoma) | 35.1 | [6] |

| Caffeic acid-based 1,3,4-oxadiazole | SKOV3 (Ovarian) | 14.2 | [6] |

| Caffeic acid-based 1,3,4-oxadiazole | A549 (Lung) | 18.3 | [6] |

Note: %GI refers to the percentage of growth inhibition, and GP to the growth percentage. The data is for structural analogs and not the specific topic compound.

Potential Mechanisms of Anticancer Action

The anticancer effects of phenolic oxadiazoles are believed to be mediated through various signaling pathways. The presence of the phenolic moiety suggests potential interactions with pathways commonly modulated by other phenolic compounds.[11] Furthermore, oxadiazole derivatives have been specifically implicated in the modulation of key cancer-related pathways.[12]

// Nodes Oxadiazole [label="Phenolic Oxadiazole\nDerivatives", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K/Akt/mTOR\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; p53 [label="p53 Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Oxadiazole -> EGFR [arrowhead=tee, color="#EA4335"]; Oxadiazole -> PI3K [arrowhead=tee, color="#EA4335"]; Oxadiazole -> p53 [arrowhead=normal, color="#34A853"]; EGFR -> Proliferation [arrowhead=normal, color="#202124"]; PI3K -> Proliferation [arrowhead=normal, color="#202124"]; PI3K -> Apoptosis [arrowhead=tee, color="#EA4335"]; p53 -> Apoptosis [arrowhead=normal, color="#34A853"]; } dot Caption: Potential anticancer signaling pathways modulated by phenolic oxadiazoles.

Antimicrobial Activity

Phenolic oxadiazoles have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[4][13][14] The structural versatility of the oxadiazole scaffold allows for the fine-tuning of antimicrobial potency and spectrum.

Quantitative Data on Antimicrobial Activity of Phenolic Oxadiazole Analogs

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 1,3,4-Oxadiazole derivatives | Staphylococcus aureus | 4 - 32 | [14] |

| 1,3,4-Oxadiazole derivatives | Pseudomonas aeruginosa | Not specified | [13] |

| 1,3,4-Oxadiazole derivatives | Escherichia coli | Not specified | [13] |

| 1,3,4-Oxadiazole derivatives | Candida albicans | Not specified | [13] |

| 3,5-diarylsubstituted-1,2,4-oxadiazole | E. coli | 60 µM | [15] |

Note: MIC stands for Minimum Inhibitory Concentration. The data is for structural analogs and not the specific topic compound.

Potential Mechanisms of Antimicrobial Action

The antimicrobial mechanism of oxadiazole derivatives is not fully elucidated but is thought to involve the disruption of essential cellular processes in microorganisms. The toxophoric -N=C-O- linkage within the oxadiazole ring may react with nucleophilic centers in microbial cells, leading to enzyme inactivation and inhibition of cell growth.[14]

Enzyme Inhibition

The 1,2,4-oxadiazole moiety is a known bioisostere of esters and amides, making it an attractive scaffold for the design of enzyme inhibitors.[3] Various phenolic oxadiazole analogs have been investigated as inhibitors of enzymes implicated in a range of diseases.

Quantitative Data on Enzyme Inhibition by Phenolic Oxadiazole Analogs

| Compound Class | Target Enzyme | IC50 | Reference |

| 3-phenyl-1,2,4-oxadiazole derivatives | SARS-CoV-2 Mpro | 5.27 µM | [16] |

| 1,2,4-oxadiazole derivatives | Butyrylcholinesterase (BuChE) | 5.07 µM | [17] |

| 1,2,4-oxadiazole derivatives | Carbonic Anhydrase IX/XII | Not specified | [18] |

Note: The data is for structural analogs and not the specific topic compound.

Experimental Protocols

This section provides an overview of common experimental methodologies used to evaluate the biological potential of phenolic oxadiazole derivatives, as described in the literature for analogous compounds.

Synthesis and Characterization Workflow

// Nodes Start [label="Starting Materials\n(e.g., Phenolic Nitrile,\nCarboxylic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Chemical Synthesis\n(e.g., Cyclization)", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification\n(e.g., Chromatography,\nRecrystallization)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Characterization [label="Structural Characterization\n(NMR, MS, IR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final [label="Pure Phenolic\nOxadiazole Compound", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Reaction [color="#202124"]; Reaction -> Purification [color="#202124"]; Purification -> Characterization [color="#202124"]; Characterization -> Final [color="#202124"]; } dot Caption: General workflow for the synthesis and characterization of phenolic oxadiazoles.

In Vitro Anticancer Activity Assessment

MTT Assay Protocol

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (phenolic oxadiazoles) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[9]

In Vitro Antimicrobial Susceptibility Testing

Broth Microdilution Method for MIC Determination

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[14]

Enzyme Inhibition Assay

General Protocol for a Spectrophotometric Enzyme Inhibition Assay

-

Reagent Preparation: Prepare solutions of the target enzyme, its substrate, and the test compounds (phenolic oxadiazoles) in a suitable buffer.

-

Assay Setup: In a microplate, add the buffer, the test compound at various concentrations, and the enzyme. A control without the inhibitor is also included.

-

Pre-incubation: The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate.

-

Kinetic Measurement: The change in absorbance over time, corresponding to the product formation or substrate consumption, is monitored using a spectrophotometer.

-

Data Analysis: The initial reaction rates are calculated, and the percentage of inhibition is determined for each concentration of the test compound. The IC50 value is then calculated from the dose-response curve.[16]

Conclusion

While specific biological data for this compound is limited in the public domain, the extensive research on its structural analogs provides a strong rationale for its potential as a biologically active molecule. The phenolic oxadiazole scaffold has consistently demonstrated promising activity in the realms of oncology, infectious diseases, and enzyme inhibition. The synthetic accessibility of these compounds, coupled with their diverse pharmacological profiles, makes them an attractive starting point for the design and development of novel therapeutic agents. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource for researchers to build upon in their quest for new and effective treatments for a range of human diseases.

References

- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ijmspr.in [ijmspr.in]

- 14. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Preliminary Technical Guide: 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a preliminary research overview of 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol. Due to the limited publicly available data on this specific compound, information regarding its synthesis, and biological activity is based on established principles of organic chemistry and extrapolation from structurally related compounds. This guide is intended for research and informational purposes only.

Introduction

This compound is a heterocyclic compound featuring a phenol ring linked to a 5-methyl-1,2,4-oxadiazole moiety. The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Phenolic compounds are also well-known for their diverse pharmacological properties, including antioxidant and anticancer activities. The combination of these two pharmacophores in a single molecule makes this compound a compound of interest for further investigation in drug discovery.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 49787-02-2 | [1] |

| Molecular Formula | C₉H₈N₂O₂ | [1] |

| Molecular Weight | 176.17 g/mol | [1] |

| Appearance | Light yellow to brown solid | |

| Storage Temperature | 2-8°C, stored under nitrogen | |

| Purity | Typically >98% | [1] |

| InChI Key | CUCWKDHLIRIVLB-UHFFFAOYSA-N | [1] |

Proposed Synthesis

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from 4-hydroxybenzonitrile.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 4-hydroxybenzamidoxime

-

To a solution of 4-hydroxybenzonitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 4-hydroxybenzamidoxime, which can be purified by recrystallization.

Step 2: Synthesis of this compound

-

Dissolve 4-hydroxybenzamidoxime (1.0 eq) in a suitable solvent such as pyridine or dichloromethane.

-

Cool the solution to 0°C and add acetic anhydride (1.1 eq) dropwise.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC for the formation of the O-acyl amidoxime intermediate.

-

Upon completion of the acylation, heat the reaction mixture to reflux for 6-8 hours to induce cyclodehydration. Alternatively, a base can be added to facilitate cyclization at a lower temperature.

-

After cooling, pour the reaction mixture into ice-water and extract the product with ethyl acetate.

-

Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Potential Biological Activities and Screening

The biological profile of this compound has not been explicitly reported. However, based on the activities of structurally similar phenolic and oxadiazole-containing compounds, several potential therapeutic areas can be hypothesized. A general workflow for the initial biological screening of this compound is outlined below.

Caption: A generalized workflow for the biological screening of novel compounds.

Potential Therapeutic Areas

Based on published literature for related compounds, this compound may exhibit the following activities:

-

Antioxidant Activity: Phenolic compounds are known to be excellent radical scavengers. The presence of the hydroxyl group on the phenyl ring suggests potential antioxidant properties.

-

Anticancer Activity: Many heterocyclic compounds, including oxadiazole derivatives, have been reported to possess cytotoxic effects against various cancer cell lines.

-

Antimicrobial Activity: The oxadiazole nucleus is a common feature in many antimicrobial agents.

Recommended Initial Screening Assays

A summary of suggested in vitro assays for the preliminary biological evaluation of this compound is provided in Table 2.

| Biological Activity | Assay | Principle |

| Antioxidant | DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay | Measures the ability of the compound to scavenge the stable DPPH free radical, monitored by a decrease in absorbance.[2][3][4] |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay | Measures the reduction of the ABTS radical cation by the antioxidant compound, observed as a color change.[2][3][4][5][6] | |

| Anticancer | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay | A colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7][8][9] |

| SRB (Sulphorhodamine B) Assay | A colorimetric assay that measures cellular protein content to determine cell density.[7][8] | |

| Antimicrobial | Minimum Inhibitory Concentration (MIC) Assay | Determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11][12][13] |

| Minimum Bactericidal Concentration (MBC) Assay | Determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[10][11][12][13] |

Safety and Handling

Based on available safety data for this compound, the following hazard statements apply:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a compound with potential for further investigation in the field of medicinal chemistry. While specific biological data is currently lacking, its structural features suggest that it may possess valuable antioxidant, anticancer, or antimicrobial properties. The proposed synthetic route provides a starting point for its preparation and subsequent biological evaluation. Further research is warranted to fully elucidate the pharmacological profile of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. pacificbiolabs.com [pacificbiolabs.com]

- 11. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 12. emerypharma.com [emerypharma.com]

- 13. ibtbioservices.com [ibtbioservices.com]

In-Depth Technical Guide: 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol (CAS 49787-02-2) - A Review of Publicly Available Information

Disclaimer: This document summarizes the currently available public information on 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol. Despite a comprehensive search of scientific literature and databases, detailed experimental data, particularly regarding its biological activity and synthesis, remains largely unpublished. Therefore, the core requirements for an in-depth technical guide containing extensive quantitative data, detailed experimental protocols, and signaling pathway visualizations cannot be fully met at this time. This guide will instead focus on the available chemical data and the broader context of related compounds.

Chemical Identity and Properties

This compound is a chemical compound with the CAS number 49787-02-2. Its structure consists of a phenol ring substituted with a 5-methyl-1,2,4-oxadiazole moiety.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 49787-02-2 |

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 g/mol |

| Appearance | Light yellow to brown solid |

| Storage Conditions | 2-8°C, stored under nitrogen |

Synthesis

A plausible, though not explicitly documented, synthetic route is visualized below. This diagram represents a generalized workflow for the potential synthesis of the target compound based on common organic chemistry principles for creating 1,2,4-oxadiazoles.

Figure 1. A potential synthetic workflow for this compound.

Biological Activity and Potential Applications

There is no specific biological data available for this compound in peer-reviewed literature. However, a United States patent mentions a class of structurally related compounds, specifically 3,5-di-tert-butyl-4-hydroxyphenyl-substituted 1,2,4-oxadiazoles, as being active inhibitors of 5-lipoxygenase and/or cyclo-oxygenase.[1] This suggests that these compounds have potential applications in the treatment of inflammatory conditions, arthritis, pain, and fever.[1]

The potential mechanism of action for this class of compounds would involve the inhibition of enzymes in the arachidonic acid cascade, which is a key pathway in the inflammatory response.

Figure 2. Potential mechanism of action for related 1,2,4-oxadiazole compounds.

It is important to emphasize that while this provides a potential area of interest for the biological activity of this compound, it is speculative and not based on direct experimental evidence for this specific compound.

Experimental Protocols

As no specific experimental studies on this compound have been published, detailed experimental protocols for its synthesis or biological evaluation cannot be provided.

Conclusion for Researchers and Drug Development Professionals

This compound (CAS 49787-02-2) is a compound for which there is a significant lack of publicly available scientific data. While its basic chemical properties are known, its synthesis has not been formally published, and its biological activity remains uncharacterized. The therapeutic potential of structurally related compounds as anti-inflammatory agents suggests a possible avenue for future research. However, any investigation into the biological effects of this specific molecule would require de novo synthesis and a comprehensive screening and evaluation program. Researchers interested in this compound should be prepared to develop their own synthetic and analytical methods and to conduct primary biological screening to determine its pharmacological profile.

References

A Comprehensive Guide to the Structure Elucidation of 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol

An In-depth Technical Whitepaper for Researchers and Drug Development Professionals

This document provides a detailed technical guide on the comprehensive structure elucidation of 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol, a heterocyclic compound of interest in medicinal chemistry. The guide outlines the application of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Detailed experimental protocols, quantitative data summaries, and logical workflow visualizations are presented to assist researchers in the unambiguous determination of its chemical structure.

Compound Overview

This compound is a chemical compound featuring a phenol group attached to a 5-methyl-1,2,4-oxadiazole ring. Heterocyclic structures like oxadiazoles are recognized for their diverse biological activities and are common scaffolds in drug discovery.[1][2] Accurate structure determination is the foundational step for understanding its physicochemical properties, structure-activity relationships (SAR), and metabolic fate.

Chemical Properties:

Analytical Strategy for Structure Elucidation

A multi-technique approach is essential for the unambiguous confirmation of the chemical structure. The primary methods employed are NMR spectroscopy for mapping the carbon-hydrogen framework, mass spectrometry for determining the molecular mass and fragmentation pattern, and X-ray crystallography for the definitive three-dimensional structure in the solid state.

References

- 1. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural, CSD, Molecular Docking, Molecular Dynamics, and Hirshfeld Surface Analysis of a New Mesogen, Methyl-4-(5-(4-(octyloxy)phenyl)-1,2,4-oxadiazol-3-yl)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

Physicochemical Properties of 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure, incorporating both a phenol and a 1,2,4-oxadiazole moiety, suggests potential for a range of biological activities. The phenolic hydroxyl group can participate in hydrogen bonding and may confer antioxidant properties, while the 1,2,4-oxadiazole ring acts as a bioisostere for ester and amide groups, contributing to metabolic stability and modulating pharmacokinetic properties. This technical guide provides a summary of the known physicochemical properties of this compound, detailed experimental protocols for the determination of key parameters, and an overview of relevant biological signaling pathways that may be influenced by this class of molecules.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₂ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 176.17 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | Light yellow to brown solid | --INVALID-LINK-- |

| Storage Temperature | 2-8°C | --INVALID-LINK-- |

| Purity | 98% | --INVALID-LINK-- |

Note: The following physicochemical properties are predicted values and have not been experimentally verified.

| Property | Predicted Value | Source |

| Boiling Point | 352.931°C at 760 mmHg | --INVALID-LINK-- |

| Flash Point | 167.247°C | --INVALID-LINK-- |

| Refractive Index | 1.578 | --INVALID-LINK-- |

Experimental Protocols for Physicochemical Characterization

Due to the lack of available experimental data, the following section details standardized protocols for the determination of crucial physicochemical properties.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus with a heating block or oil bath and a suitable thermometer or temperature probe is used.

-

Procedure: The capillary tube is placed in the heating block, and the temperature is raised at a steady rate (e.g., 1-2°C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range. A sharp melting range (typically ≤ 1°C) is indicative of high purity.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is a critical parameter for predicting its pharmacokinetic properties.

Methodology: Shake-Flask Method

-

Solvent Preparation: n-Octanol and water are mutually saturated by stirring together for 24 hours, followed by separation of the two phases.

-

Sample Preparation: A known concentration of the compound is dissolved in either the water-saturated octanol or the octanol-saturated water.

-

Partitioning: A measured volume of the prepared solution is mixed with a measured volume of the other phase in a flask. The mixture is then agitated (e.g., on a shaker) at a constant temperature until equilibrium is reached (typically several hours).

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water layers.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Aqueous Solubility Determination

Aqueous solubility is a key factor influencing a drug's absorption and bioavailability.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of purified water or a buffer of a specific pH in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

Phase Separation: The undissolved solid is removed from the saturated solution by filtration or centrifugation.

-

Concentration Analysis: The concentration of the dissolved compound in the clear filtrate or supernatant is quantified using a validated analytical method (e.g., HPLC, LC-MS).

-

Result: The determined concentration represents the aqueous solubility of the compound under the specified conditions.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, the presence of the phenol and 1,2,4-oxadiazole moieties suggests potential interactions with key cellular signaling pathways. Phenolic compounds are known to exhibit antioxidant and anti-inflammatory properties, often through modulation of pathways such as the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways.

Representative Synthesis Workflow

The synthesis of this compound can be conceptually outlined as a multi-step process. A plausible synthetic route is depicted below.

Caption: A potential synthetic workflow for this compound.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a crucial regulator of inflammation, immunity, and cell survival.[1] Phenolic compounds can inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by a potential bioactive compound.

Nrf2 Antioxidant Response Pathway

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress.[2][3] Phenolic compounds can activate this pathway, leading to the expression of antioxidant enzymes.

Caption: Activation of the Nrf2 antioxidant response pathway by a potential bioactive compound.

Conclusion

This compound represents a molecule with significant potential for further investigation in the field of drug discovery. While basic identification data is available, a comprehensive understanding of its physicochemical profile requires experimental determination of key properties such as melting point, logP, and aqueous solubility. The provided protocols offer a standardized approach for obtaining this critical data. Furthermore, based on its structural motifs, this compound is a candidate for modulating important cellular signaling pathways involved in inflammation and oxidative stress, such as NF-κB and Nrf2. Further research into its synthesis, characterization, and biological activity is warranted to fully elucidate its therapeutic potential.

References

A Senior Application Scientist's Guide to the Synthesis of Novel 1,2,4-Oxadiazole Compounds

Abstract

The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, prized for its role as a bioisostere for amide and ester functionalities, which imparts enhanced metabolic stability and favorable pharmacokinetic profiles to drug candidates.[1][2][3][4] This technical guide provides an in-depth exploration of the synthesis of 1,2,4-oxadiazole derivatives, intended for researchers, scientists, and professionals in drug development. We will navigate from the foundational classical methodologies to contemporary, high-efficiency protocols, elucidating the mechanistic underpinnings of each synthetic strategy. This document is designed to be a practical and authoritative resource, offering not just procedural steps but also the scientific rationale that guides the synthesis of these vital heterocyclic compounds.

Introduction: The Enduring Significance of the 1,2,4-Oxadiazole Nucleus

First synthesized in 1884 by Tiemann and Krüger, the 1,2,4-oxadiazole ring has evolved from a chemical curiosity to a privileged structure in drug discovery.[1][5] Its five-membered aromatic ring, containing one oxygen and two nitrogen atoms, is a versatile pharmacophore found in a wide array of biologically active molecules with applications as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[3][4][5][6] The stability of the 1,2,4-oxadiazole ring to metabolic degradation makes it an attractive replacement for more labile ester and amide groups, a strategy frequently employed to optimize drug-like properties.[4][7] This guide will provide a comprehensive overview of the synthetic routes to this important heterocyclic system, with a focus on practical application and mechanistic insight.

Foundational Synthetic Strategies: The Amidoxime Route

The most prevalent and versatile approach to the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is the reaction of an amidoxime with a carboxylic acid or its derivative.[5][8][9] This pathway, often referred to as the amidoxime route, proceeds through the formation of an O-acylamidoxime intermediate, which then undergoes cyclodehydration to yield the 1,2,4-oxadiazole ring.[1][10]

Mechanistic Overview

The reaction is initiated by the nucleophilic attack of the amidoxime nitrogen on an activated carbonyl carbon of the acylating agent. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic 1,2,4-oxadiazole ring. The choice of coupling agent to activate the carboxylic acid is a critical parameter that influences reaction efficiency and substrate scope.

Caption: General workflow for the synthesis of 1,2,4-oxadiazoles via the amidoxime route.

Classical Two-Step Protocol: Amidoxime Acylation and Cyclization

In the traditional two-step approach, the O-acylamidoxime intermediate is isolated before the cyclodehydration step. This method offers precise control over each stage of the reaction but can be more time-consuming.

Experimental Protocol: Synthesis of 3-Phenyl-5-methyl-1,2,4-oxadiazole

Step 1: O-Acylation of Benzamidoxime

-

Materials: Benzamidoxime (1.0 eq), Acetyl chloride (1.1 eq), Pyridine (2.0 eq), Dichloromethane (DCM).

-

Procedure:

-

Dissolve benzamidoxime in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine, followed by the dropwise addition of acetyl chloride.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude O-acetylbenzamidoxime.

-

Step 2: Cyclodehydration to 1,2,4-Oxadiazole

-

Materials: Crude O-acetylbenzamidoxime, Toluene.

-

Procedure:

-

Dissolve the crude O-acetylbenzamidoxime in toluene.

-

Heat the mixture to reflux (approximately 110 °C) for 6-12 hours, monitoring the disappearance of the starting material by TLC.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain 3-phenyl-5-methyl-1,2,4-oxadiazole.

-

Modern One-Pot Syntheses

To improve efficiency and simplify purification, numerous one-pot procedures have been developed.[11] These methods avoid the isolation of the intermediate O-acylamidoxime, making them highly suitable for library synthesis and high-throughput screening.[1]

Key Coupling Reagents for One-Pot Synthesis

| Coupling Agent | Abbreviation | Key Features |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble carbodiimide; byproducts are easily removed by aqueous workup.[5] |

| Dicyclohexylcarbodiimide | DCC | Highly effective, but the dicyclohexylurea (DCU) byproduct can be difficult to remove.[5] |

| Carbonyldiimidazole | CDI | Activates carboxylic acids in situ; reaction is clean with gaseous byproducts.[5][10] |

| Propane phosphonic acid anhydride | T3P® | A versatile and powerful coupling agent with easily removable byproducts.[1] |

Experimental Protocol: One-Pot Synthesis using EDC

-

Materials: Substituted amidoxime (1.0 eq), Substituted carboxylic acid (1.1 eq), EDC (1.2 eq), 1-Hydroxybenzotriazole (HOBt) (0.5 eq), N,N-Diisopropylethylamine (DIPEA) (2.0 eq), Dimethylformamide (DMF).

-

Procedure:

-

To a solution of the carboxylic acid and HOBt in anhydrous DMF, add EDC and stir for 30 minutes at room temperature to pre-activate the acid.

-

Add the amidoxime to the reaction mixture, followed by DIPEA.

-

Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into cold water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash chromatography.

-

The 1,3-Dipolar Cycloaddition Route

An alternative and powerful method for the synthesis of 1,2,4-oxadiazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile.[5] This [3+2] cycloaddition is a highly convergent approach that allows for the formation of the heterocyclic ring in a single step from two different nitrile-containing fragments.

Generation of Nitrile Oxides

Nitrile oxides are transient species and are typically generated in situ. Common methods for their generation include:

-

Dehydrohalogenation of hydroximoyl chlorides: This is a widely used method where a hydroximoyl chloride is treated with a base (e.g., triethylamine) to eliminate HCl.

-

Dehydration of nitroalkanes: Primary nitroalkanes can be dehydrated using reagents like phenyl isocyanate to furnish nitrile oxides.

Caption: Synthesis of 1,2,4-oxadiazoles via 1,3-dipolar cycloaddition of nitrile oxides.

Advanced and Enabling Methodologies

The demand for rapid synthesis of compound libraries for drug discovery has spurred the development of more efficient and environmentally benign synthetic methods.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate the synthesis of 1,2,4-oxadiazoles.[2][12] Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating.[2][13][14][15][16]

Experimental Protocol: Microwave-Assisted One-Pot Synthesis

-

Equipment: Dedicated microwave synthesizer.

-

Materials: Carboxylic acid (1.0 eq), Amidoxime (1.2 eq), HBTU (1.1 eq), DIPEA (3.0 eq), Acetonitrile.

-

Procedure:

-

In a microwave-safe reaction vessel, combine the carboxylic acid, amidoxime, HBTU, and DIPEA in acetonitrile.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at 150 °C for 10-20 minutes.

-

After cooling, filter the reaction mixture to remove any solids.

-

Concentrate the filtrate and purify the residue by preparative HPLC or flash chromatography.

-

One-Pot Syntheses from Nitriles

Recent innovations have led to elegant one-pot procedures that start from readily available nitriles, bypassing the need to pre-form the amidoxime.[17][18] These methods typically involve the in situ formation of the amidoxime from the nitrile and hydroxylamine, followed by reaction with an acylating agent or an aldehyde.[11][17][19]

Experimental Protocol: One-Pot Synthesis from a Nitrile and an Aldehyde

-

Materials: Aryl nitrile (1.0 eq), Hydroxylamine hydrochloride (1.2 eq), Aldehyde (1.1 eq), Potassium carbonate (2.0 eq), Ethanol/Water.

-

Procedure:

-

Stir a mixture of the aryl nitrile, hydroxylamine hydrochloride, and potassium carbonate in an ethanol/water solvent system at room temperature for 8-12 hours to form the amidoxime in situ.

-

Add the aldehyde to the reaction mixture.

-

Heat the reaction to 60-80 °C for 4-8 hours.

-

Cool the reaction, add water, and extract with an organic solvent.

-

Purify the crude product via crystallization or column chromatography.

-

Conclusion and Future Perspectives

The synthesis of 1,2,4-oxadiazoles has undergone significant evolution, from classical multi-step procedures to highly efficient one-pot and microwave-assisted protocols. The methodologies outlined in this guide provide a robust toolkit for the synthesis of diverse 1,2,4-oxadiazole libraries. The continued development of novel catalysts and green synthetic approaches will undoubtedly further expand the accessibility and utility of this important heterocyclic scaffold in the pursuit of new therapeutic agents. The versatility of the starting materials and the increasing sophistication of synthetic methods ensure that the 1,2,4-oxadiazole nucleus will remain a central feature in the landscape of medicinal chemistry for the foreseeable future.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. soc.chim.it [soc.chim.it]

- 6. researchgate.net [researchgate.net]

- 7. benthamdirect.com [benthamdirect.com]

- 8. ovid.com [ovid.com]

- 9. researchgate.net [researchgate.net]

- 10. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

- 11. ias.ac.in [ias.ac.in]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. wjarr.com [wjarr.com]

- 16. ijpsjournal.com [ijpsjournal.com]

- 17. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

Literature Review: 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol and its Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive review of the available scientific literature surrounding the chemical entity 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol. While specific biological data for this exact molecule is limited in publicly accessible literature, this document delves into the synthesis, potential biological activities, and relevant experimental protocols based on closely related 1,2,4-oxadiazole and 1,3,4-oxadiazole analogs. The oxadiazole scaffold is a prominent feature in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer and antimicrobial properties. This guide aims to provide a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and similar compounds.

Introduction

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, which is recognized as a versatile scaffold in drug discovery. Its derivatives are known to possess a broad spectrum of biological activities. The phenolic moiety attached to this heterocyclic core in this compound suggests potential for various biological interactions, including antioxidant effects and hydrogen bonding with protein targets. This review synthesizes the available information on the synthesis and biological evaluation of analogous compounds to infer the potential properties and research avenues for the title compound.

Synthesis of this compound

A specific, detailed synthesis protocol for this compound is not explicitly described in the reviewed literature. However, based on the synthesis of a structurally similar compound, 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol, a plausible synthetic route can be proposed. The general strategy involves the reaction of a nitrile with hydroxylamine to form an amidoxime, followed by cyclization with an appropriate acylating agent.

Proposed Experimental Protocol

Step A: Preparation of N',4-dihydroxybenzimidamide

To a solution of 4-hydroxybenzonitrile in a suitable solvent such as ethanol, an aqueous solution of hydroxylamine is added. The reaction mixture is stirred for an extended period, typically 18 hours, and then concentrated under reduced pressure to yield the intermediate N',4-dihydroxybenzimidamide.

Step B: Cyclization to form this compound